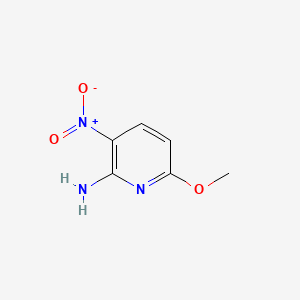

2-Amino-6-methoxy-3-nitropyridine

描述

The compound 2-Amino-6-methoxy-3-nitropyridine is a notable member of the pyridine (B92270) derivative family, characterized by a unique chemical structure that lends itself to a variety of applications in research and industry. chemimpex.com Its structure, featuring a pyridine ring substituted with an amino group, a methoxy (B1213986) group, and a nitro group, provides a foundation for its versatile reactivity and utility as a chemical intermediate. chemimpex.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJILYVRVOTMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397331 | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73896-36-3 | |

| Record name | 6-Methoxy-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Methoxy 3 Nitropyridine

Established Synthetic Pathways of 2-Amino-6-methoxy-3-nitropyridine

The primary methods for synthesizing this compound are well-documented, providing reliable routes to this compound. These pathways include the methoxylation of a chloro-substituted precursor, a historical nitration method, and an amination approach.

A common and effective method for preparing this compound involves the methoxylation of 2-Amino-6-chloro-3-nitropyridine (B151482). chemicalbook.comgoogle.com This nucleophilic aromatic substitution reaction is typically carried out using sodium methoxide (B1231860) in a polar solvent like methanol (B129727). chemicalbook.comgoogle.com

The process begins by mixing sodium methoxide and methanol, which is then cooled. chemicalbook.com 2-Amino-6-chloro-3-nitropyridine is added to this solution while maintaining a controlled temperature, often between 10°C and 60°C, with a more preferred range of 25°C to 30°C. chemicalbook.comgoogle.com The reaction mixture is stirred for several hours to ensure completion. chemicalbook.com Progress is often monitored using thin-layer chromatography (TLC). chemicalbook.com

Upon completion, the reaction mixture is poured into water, causing the product to precipitate. chemicalbook.com The solid is then filtered, washed with water, and dried to yield this compound. chemicalbook.com This method is known for its high yield and purity, with reported yields of approximately 86.5% and HPLC purity of 99.0%. chemicalbook.com

Reaction Parameters for Methoxylation

| Parameter | Value |

|---|---|

| Reactants | 2-Amino-6-chloro-3-nitropyridine, Sodium Methoxide |

| Solvent | Methanol |

| Temperature | 10-60°C (preferred 25-30°C) |

| Molar Ratio (Sodium Methoxide) | 1.0-1.5 moles (preferred 1.05 moles) |

| Yield | ~86.5% |

| Purity (HPLC) | 99.0% |

A historical method for synthesizing the target compound is the nitration of 2-Amino-6-methoxypyridine. google.com This process utilizes a nitrating agent, typically a mixture of potassium nitrate (B79036) and sulfuric acid. google.com While this method can produce the desired product, it is often considered less favorable for commercial-scale production due to the high cost and hazardous nature of potassium nitrate. google.com Furthermore, the starting material, 2-Amino-6-methoxypyridine, is also relatively expensive. google.com

Another synthetic route involves the amination of 6-Methoxy-3-nitropyridine. google.com This particular method employs methoxyamine, potassium-tert-butoxide, and zinc chloride to introduce the amino group onto the pyridine (B92270) ring. google.com However, the reagents used in this process are considered costly and can be difficult to handle, which can limit its practicality for large-scale synthesis. google.com

Precursors and Intermediate Compounds in this compound Synthesis

A crucial precursor, 2,6-Dichloro-3-nitropyridine (B41883), is synthesized from 2,6-Dichloropyridine through a nitration reaction. chemicalbook.comnih.govgoogle.com Several methods exist for this conversion.

One approach involves adding 2,6-Dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature, followed by heating. nih.gov After the reaction, the mixture is cooled and poured over ice, causing the product to precipitate. chemicalbook.comnih.gov The resulting solid is then filtered and purified. nih.gov

Another method utilizes concentrated sulfuric acid and potassium nitrate. chemicalbook.com 2,6-Dichloropyridine is slowly added to the sulfuric acid, followed by the gradual addition of potassium nitrate. The mixture is then heated for an extended period. chemicalbook.com The workup involves pouring the cooled reaction mixture into crushed ice to precipitate the product. chemicalbook.com This method has been reported to yield approximately 80% of the desired 2,6-Dichloro-3-nitropyridine. chemicalbook.com

A more recent and improved process involves reacting 2,6-Dichloropyridine with nitric acid in the presence of oleum (B3057394) (10-65% strength). google.com This method is advantageous as it allows for the use of lower molar ratios of nitric acid and minimizes the evolution of hazardous nitrogen oxides, making it more suitable for industrial applications. google.com The reaction temperature for this process typically ranges from 85°C to 150°C. google.com

Nitration of 2,6-Dichloropyridine

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Method 1 | Concentrated H₂SO₄, Fuming HNO₃ | 0°C then 65°C | 46.0% |

| Method 2 | Concentrated H₂SO₄, KNO₃ | Room Temp then 120°C | 80% |

| Method 3 | HNO₃, Oleum (10-65%) | 85-150°C | 77% (corrected) |

The intermediate 2-Amino-6-chloro-3-nitropyridine is prepared from 2,6-Dichloro-3-nitropyridine via a process called ammonolysis. google.comchemicalbook.com This reaction involves the selective replacement of one of the chlorine atoms with an amino group through a nucleophilic aromatic substitution.

Typically, 2,6-Dichloro-3-nitropyridine is treated with an aqueous solution of ammonia (B1221849) in a solvent such as methanol. chemicalbook.com The reaction is generally carried out at a controlled temperature, for instance, between 35°C and 40°C. chemicalbook.com After the reaction is complete, the product is isolated by filtration. chemicalbook.com This selective ammonolysis is possible due to the differential reactivity of the two chlorine atoms on the nitrated pyridine ring.

Preparation of 2-Amino-3-nitro-5-cyanopyridine as a Precursor

Although not a direct precursor in all synthetic routes for this compound, 2-amino-3-nitro-5-cyanopyridine represents a class of compounds whose synthesis is of significant interest for creating substituted pyridines. The synthesis of these cyanopyridines was not widely known until methods were developed involving the hydrolysis and subsequent decarboxylation of 2-amino-3-nitro-5-cyanopyridine derivatives. google.com

Modern approaches have focused on more efficient, one-pot multicomponent reactions. These methods can produce various 2-amino-3-cyanopyridine (B104079) derivatives by reacting aromatic aldehydes, malononitrile, a ketone (like methyl ketones or cyclohexanone), and ammonium (B1175870) acetate. mdpi.com These reactions are often facilitated by an environmentally friendly and reusable catalyst under solvent-free conditions. mdpi.com A plausible mechanism for this synthesis involves the catalyst activating the aldehyde's carbonyl group, which is then attacked by malononitrile. The resulting intermediate reacts with an imino derivative (formed from the ketone and ammonium acetate) via a Michael addition, leading to cyclization and the final 2-amino-3-cyanopyridine product. mdpi.com

Advanced Synthetic Approaches and Reaction Mechanisms

Advanced synthetic methods provide alternative and often more efficient or selective routes to aminopyridines. These include catalytic reductions and specialized nucleophilic substitution reactions.

Catalytic Hydrogenation in Nitro Group Reduction to Aminopyridines

The reduction of a nitro group is a fundamental step in the synthesis of many amino compounds, including the derivatives of this compound. Catalytic hydrogenation is a common method for this transformation, converting aromatic nitro compounds into their corresponding amines. google.comgoogle.com This process typically uses hydrogen gas and a noble metal catalyst, such as rhodium (Rh), platinum (Pt), palladium (Pd), or others like nickel (Ni) and cobalt (Co). google.comnih.govscispace.com

The reaction proceeds through several intermediate stages, including nitroso and hydroxylamine (B1172632) species. google.comgoogle.com The accumulation of the hydroxylamine intermediate can be problematic, but the addition of catalytic amounts of vanadium compounds can prevent this, leading to purer products and faster reaction times. google.comgoogle.com The choice of metal catalyst can significantly influence the selectivity of the hydrogenation, especially when other reducible groups are present. scispace.com For instance, in electrocatalytic hydrogenation, a Rh on carbon catalyst has shown high activity for the hydrogenation of various pyridines at ambient temperature and pressure. nih.gov

Table 1: Catalysts and Conditions for Nitro Group Reduction This table is interactive. Click on the headers to sort.

| Nitro Compound | Reducing Agent/Catalyst | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Stannous chloride dihydrate / HCl | Concentrated HCl, 35°-40°C | 2,3-Diamino-6-methoxypyridine (B1587572) | google.com |

| 2-Amino-3-nitropyridine (B1266227) | Iron / Acidified Ethanol (B145695) | Aqueous Ethanol | 2,3-Diaminopyridine (B105623) | orgsyn.org |

| 3-Nitropyridines | H₂ / Rh on Carbon (Rh/KB) | Anion-Exchange Membrane Electrolyzer | Piperidines | nih.gov |

Vicarious Nucleophilic Substitution (VNS) for Amination of Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. acs.org This reaction introduces an amino group ortho or para to the nitro group. ntnu.norsc.org A notable application is the direct amination of 6-methoxy-3-nitropyridine to produce this compound. This reaction can be achieved in high yield (87%) using methoxyamine in the presence of zinc(II) chloride and a strong base in DMSO at room temperature.

Other aminating agents used in VNS reactions with 3-nitropyridines include hydroxylamine and 4-amino-1,2,4-triazole, which also show high regioselectivity for the position para to the nitro group (the 6-position). rsc.orgrsc.org The mechanism involves the addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination to restore aromaticity. acs.org

Oxidative Amination of 3-Nitropyridines

Oxidative amination provides another route to introduce an amino group onto a pyridine ring. For 3-nitropyridines, reacting them in liquid ammonia at -33°C with an oxidizing agent like potassium permanganate (B83412) can yield aminonitropyridines. ntnu.no However, this method often results in a mixture of isomers. A more selective method has been developed by performing the reaction at room temperature in a DMSO/water mixture saturated with ammonia, which yields 2-amino-5-nitropyridine (B18323) with high selectivity and a 66% isolated yield. ntnu.no

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyridines to reduce environmental impact. One approach involves the use of solvent-free reaction conditions and reusable catalysts. For example, the synthesis of 2-amino-3-cyanopyridine derivatives has been demonstrated using a nanostructured diphosphate (B83284) (Na2CaP2O7) catalyst at 80°C without any solvent, achieving high yields and allowing for catalyst recovery and reuse. mdpi.com

Another green approach is electrocatalytic hydrogenation, which uses electricity to drive the hydrogenation of pyridines. nih.gov This method can operate at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas and potentially reducing energy consumption compared to traditional thermal hydrogenation processes. nih.gov These principles could be adapted for the synthesis of this compound to create more sustainable manufacturing processes.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring commercial viability. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

In the synthesis via methoxylation of 2-amino-6-chloro-3-nitropyridine, the temperature is carefully controlled, initially cooling to 15°C during the addition of the reactant and then maintaining the mixture at 25°-30°C for several hours. chemicalbook.comgoogle.com This procedure, followed by precipitation in water, results in an 86.5% yield with 99.0% purity by HPLC. chemicalbook.com The molar ratio of sodium methoxide to the chloropyridine substrate is also a key factor, with a ratio of approximately 1.05 moles being preferred. google.com

For the VNS amination of 6-methoxy-3-nitropyridine, the choice of solvent and base is crucial. Using DMSO as the solvent and a strong base under ambient temperature conditions led to an 87% yield of this compound.

Table 2: Synthesis Optimization for this compound This table is interactive. Click on the headers to sort.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 15°C then 25°-30°C | 86.5% | chemicalbook.com |

| 6-Methoxy-3-nitropyridine | Methoxyamine, Zinc(II) chloride, Base | DMSO | Room Temperature | 87% |

Temperature and Solvent Effects on Reaction Efficiency

Temperature and the choice of solvent are crucial parameters in the synthesis of this compound, directly impacting reaction rates, yield, and purity. One of the common methods for its preparation is the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent. google.com

In this methoxylation reaction, methanol is the preferred polar solvent. google.com The reaction temperature is carefully controlled, typically ranging from 10°C to 60°C. google.com An optimal temperature range for this conversion is reported to be between 25°C and 30°C. google.comchemicalbook.com In a specific experimental setup, the initial solution of sodium methoxide in methanol is cooled to 15°C before the addition of 2-amino-6-chloro-3-nitropyridine. The mixture is then heated to and maintained at 25°C-30°C for 4 to 5 hours to ensure the reaction proceeds to completion. chemicalbook.com

Following the reaction, the mixture is quenched in water. The temperature for this quenching step is also controlled, typically between 10°C and 40°C, with a preferred range of 25°C to 30°C to facilitate the precipitation of the product. google.com

Another related synthesis, the ammonolysis of 2,6-dichloro-3-nitropyridine to produce an intermediate, is carried out in a solution of aqueous ammonia and methanol at a temperature of 35°C–40°C. google.com

Table 1: Temperature and Solvent Effects on Methoxylation of 2-amino-6-chloro-3-nitropyridine

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Methanol | google.com |

| Reagent | Sodium Methoxide | google.com |

| Initial Temp. | Cooled to 15°C | chemicalbook.com |

| Reaction Temp. | 10°C - 60°C (General) | google.com |

| 25°C - 30°C (Preferred) | google.comchemicalbook.com | |

| Reaction Time | 4 - 5 hours | chemicalbook.com |

| Quenching Temp. | 10°C - 40°C | google.com |

Catalyst Selection and Its Impact on Selectivity and Yield

In the context of synthesizing this compound and its precursors, catalyst selection is vital for achieving high selectivity and yield.

One of the foundational steps in a possible synthesis route is the nitration of 2-amino-6-methoxypyridine. This reaction is typically performed using a nitrating agent like potassium nitrate in the presence of sulfuric acid. google.com In this process, sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), the electrophile responsible for the nitration of the pyridine ring.

While the direct methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide is a substitution reaction where sodium methoxide acts as a reagent rather than a catalyst, catalytic processes are central to the synthesis of related pyridine derivatives. google.com For instance, the synthesis of other aminopyridines has been achieved through copper-catalyzed amination reactions, using catalysts like copper(I) oxide (Cu₂O). rsc.org

Furthermore, palladium-based catalysts are often employed in the chemistry of pyridine compounds. For example, the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives utilizes a tris(dibenzylideneacetone)dipalladium(0) (B46781) catalyst with a Xantphos ligand. mdpi.com However, it is noteworthy that the catalytic reduction of this compound (to form 2,3-diamino-6-methoxypyridine) using palladium on carbon has been found to be unsuitable for commercial production due to issues with catalyst leaching and poisoning. google.com

Table 2: Catalysts in the Synthesis of Pyridine Derivatives

| Reaction Type | Catalyst/Reagent | Precursor/Reactant | Product/Intermediate | Source |

|---|---|---|---|---|

| Nitration | Sulfuric Acid | 2-amino-6-methoxypyridine | This compound | google.com |

| Amination | Copper(I) Oxide (Cu₂O) | 2-bromopyridine | 2-aminopyridine (B139424) | rsc.org |

| Coupling | Tris(dibenzylideneacetone)dipalladium(0) | 5-amino-2-methoxypyridine (B105479) | N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative | mdpi.com |

Purification Techniques for this compound

The isolation and purification of this compound are critical steps to obtain a product with high purity. The most commonly cited method involves precipitation and filtration. chemicalbook.com

After the synthesis reaction is complete, the reaction mixture is poured into water. chemicalbook.com This quenching step causes the product, which has limited solubility in water, to precipitate out of the solution. The solid precipitate is then collected by filtration. google.comchemicalbook.com The collected solid is typically washed with water to remove any residual reagents and byproducts. chemicalbook.com The product can then be dried, yielding this compound with a high purity, reported to be 99.0% by HPLC. chemicalbook.com

For related pyridine derivatives, other purification techniques are also employed. If the initial purity of the product is not sufficient, recrystallization from a suitable solvent can be used as a further purification step. google.com In other cases, a work-up procedure involving solvent extraction is utilized. For example, a reaction mixture might be extracted with a solvent like ethyl acetate. rsc.org For more challenging purifications, column chromatography is a standard technique. Silica gel is a common stationary phase, and the product is eluted using a suitable solvent system, such as petroleum ether and ethyl acetate, to separate the desired compound from impurities. mdpi.comguidechem.com

Spectroscopic and Computational Investigations of 2 Amino 6 Methoxy 3 Nitropyridine

Vibrational Spectroscopy and Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of 2-amino-6-methoxy-3-nitropyridine. These experimental methods, when paired with theoretical calculations, allow for a detailed assignment of the molecule's fundamental vibrational modes. redalyc.orgresearchgate.net

Fourier Transform-Infrared (FT-IR) Spectroscopy of this compound

The FT-IR spectrum of this compound provides characteristic absorption bands corresponding to the various functional groups present in the molecule. redalyc.org The spectrum is typically recorded in the wavenumber region of 4000–400 cm⁻¹. redalyc.orgnih.gov Key vibrations include the stretching and bending modes of the amino (NH₂), methoxy (B1213986) (OCH₃), and nitro (NO₂) groups, as well as vibrations associated with the pyridine (B92270) ring. For instance, the asymmetric and symmetric stretching vibrations of the NH₂ group are prominent features in the high-frequency region of the spectrum. redalyc.org The presence of the nitro group is confirmed by its characteristic asymmetric stretching vibration. scielo.org.za

Fourier Transform-Raman (FT-Raman) Spectroscopy of this compound

Complementing the FT-IR data, the FT-Raman spectrum offers additional information on the vibrational modes of the molecule. redalyc.org It is particularly useful for observing vibrations that are weak or absent in the infrared spectrum, such as certain skeletal vibrations of the pyridine ring. researchgate.net The FT-Raman spectrum is also recorded in a similar range to the FT-IR, from 4000 cm⁻¹ down to 100 cm⁻¹. nih.gov The combination of both FT-IR and FT-Raman spectroscopy provides a more complete picture of the molecule's vibrational behavior. researchgate.net

Assignment of Vibrational Frequencies and Modes

The precise assignment of the observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions is achieved through computational analysis, primarily using Potential Energy Distribution (PED) calculations. redalyc.orgresearchgate.net These calculations correlate the experimental frequencies with theoretical harmonic frequencies obtained from DFT methods. redalyc.org This process allows for a detailed understanding of the contributions of different functional groups to each vibrational mode.

Key vibrational assignments for this compound include:

Amino (NH₂) Group Vibrations: The asymmetric and symmetric N-H stretching modes are typically observed at high wavenumbers. Bending (scissoring), wagging, and twisting modes of the NH₂ group appear at lower frequencies.

Nitro (NO₂) Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are strong indicators of its presence, generally found in the 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹ regions, respectively. scielo.org.za

Methoxy (CH₃O) Group Vibrations: These include the C-H stretching modes of the methyl group and the C-O stretching of the ether linkage.

Pyridine Ring Vibrations: The C-H and C=C stretching vibrations, as well as in-plane and out-of-plane bending modes of the aromatic ring, are distributed throughout the spectrum. redalyc.org

Below is a table summarizing the key experimental and calculated vibrational frequencies and their assignments.

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Contribution %) |

| 3488 | 3489 | 3490 | ν(NH₂) asymmetric stretching (100) |

| 3369 | 3370 | 3371 | ν(NH₂) symmetric stretching (100) |

| 3085 | 3085 | 3086 | ν(C-H) stretching (98) |

| 1620 | 1621 | 1622 | δ(NH₂) scissoring (78) |

| 1575 | 1576 | 1577 | ν(C=C) stretching (45) |

| 1540 | - | 1541 | νas(NO₂) asymmetric stretching (65) |

| 1475 | 1476 | 1477 | ν(C-C) + δ(C-H) (35, 25) |

| 1330 | 1331 | 1332 | νs(NO₂) symmetric stretching (55) |

| 1255 | 1256 | 1257 | ν(C-O) stretching (40) |

| 830 | 831 | 832 | γ(C-H) out-of-plane bending (50) |

| 640 | - | 641 | δ(NO₂) wagging (48) |

| Data derived from computational studies and experimental spectra. redalyc.orgresearchgate.net | |||

| ν: stretching; δ: in-plane bending (scissoring); γ: out-of-plane bending; as: asymmetric; s: symmetric. |

Electronic Properties and Optical Activity Studies

The electronic behavior of this compound, particularly its absorption of ultraviolet and visible light and its nonlinear optical response, has been elucidated through a combination of spectroscopy and theoretical calculations. These studies highlight the molecule's potential for use in optical materials. redalyc.orgresearchgate.net

Ultraviolet–Visible (UV–Vis) Spectral Analysis and Experimental Validation

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), reveals the electronic transitions within the molecule. redalyc.orgresearchgate.net The spectrum is a result of the molecule absorbing energy in the UV-visible range, which promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov

Experimental analysis of the compound in ethanol shows distinct absorption bands. redalyc.org These experimental findings are validated by theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT), which can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, such as n → π* and π → π*. redalyc.orgscielo.org.za The intramolecular charge transfer (ICT) between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group plays a significant role in the electronic properties of the molecule. redalyc.org

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

| 398 | 399.5 | 0.211 | HOMO → LUMO |

| 310 | 311.2 | 0.134 | HOMO-1 → LUMO |

| 264 | 265.1 | 0.158 | HOMO → LUMO+1 |

| Data obtained in ethanol solvent. redalyc.orgresearchgate.net |

First-Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Activity

Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its first-order hyperpolarizability (β). journalijar.com For this compound, the first-order hyperpolarizability has been calculated using DFT methods to evaluate its potential as an NLO material. redalyc.orgresearchgate.net

The calculations indicate that the molecule possesses a significant first-order hyperpolarizability value. This is attributed to the push-pull nature of the molecule, where the electron-donating amino group and the electron-withdrawing nitro group facilitate intramolecular charge transfer, a key requirement for a high NLO response. redalyc.org The calculated hyperpolarizability of this compound is found to be considerably higher than that of urea, a standard reference material used for comparing NLO activity. researchgate.netjournaleras.com This suggests that this compound is a promising candidate for the development of new NLO materials. redalyc.orgresearchgate.net

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| This compound | 6.85 | 1.89 x 10⁻²³ | 15.71 x 10⁻³⁰ |

| Urea (reference) | 1.37 | 0.38 x 10⁻²³ | 0.37 x 10⁻³⁰ |

| Theoretical values calculated using DFT methods. redalyc.orgresearchgate.netjournaleras.com |

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical computations offer profound insights into the electronic structure and properties of molecules. For this compound (AMNP), theoretical modeling, particularly through Density Functional Theory (DFT), has been instrumental in elucidating its molecular geometry, stability, and electronic characteristics. researchgate.netredalyc.org These computational studies provide a theoretical framework that complements and validates experimental findings, offering a detailed picture of the molecule's behavior at the atomic level. researchgate.net

The conformational landscape of the AMNP molecule has been explored using DFT calculations to identify its most stable geometric configurations. researchgate.net By rotating the amino (-NH2) and methoxy (-OCH3) groups, different conformers can be generated. Theoretical calculations have identified three possible conformers, with their relative energies calculated to determine the most stable, global minimum energy structure. researchgate.netredalyc.org This analysis is crucial as the molecular conformation dictates its physical and chemical properties. The optimization of the molecular structure is performed to find the geometry at which the forces on all atoms are close to zero, representing a stable point on the potential energy surface. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the analysis of AMNP, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT, is commonly employed. researchgate.netsemanticscholar.org This functional is paired with various Pople-style or correlation-consistent basis sets to achieve a balance between computational cost and accuracy.

Studies on AMNP have utilized several basis sets to predict its molecular structure and properties. researchgate.net The energies of the three identified conformers were calculated using the B3LYP method with the 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ basis sets. researchgate.net The 6-311G basis set is a triple-zeta valence basis set, with the (d,p) notation indicating the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in describing bonding. researchgate.net The "++" in 6-311++G(d,p) signifies the further addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with lone pairs or anions. researchgate.net The correlation-consistent basis set, cc-pVTZ, is designed to systematically converge towards the complete basis set limit. The calculations consistently show that one conformer is more stable than the others, representing the global minimum on the potential energy surface. researchgate.net

Table 1: Calculated Energies of AMNP Conformers Using DFT/B3LYP with Different Basis Sets This table presents the calculated energies for the three conformers of this compound (AMNP) using the B3LYP functional with various basis sets. The data is adapted from a study by Y. Sheeba et al. researchgate.net

| Basis Set | Conformer | Energy (Hartree) |

| 6-311G(d,p) | Conformer-I | -626.47648 |

| Conformer-II | -626.47164 | |

| Conformer-III | -626.46747 | |

| 6-311++G(d,p) | Conformer-I | -626.49527 |

| Conformer-II | -626.49019 | |

| Conformer-III | -626.48621 | |

| cc-pVTZ | Conformer-I | -626.68535 |

| Conformer-II | -626.68037 | |

| Conformer-III | -626.67638 |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnajah.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. materialsciencejournal.org A small energy gap suggests that the molecule is more reactive and can be easily polarized, as electrons can be excited from the ground state to the first excited state with less energy. materialsciencejournal.org

For AMNP, the HOMO-LUMO analysis reveals significant intramolecular charge transfer (ICT) characteristics. researchgate.net The HOMO is primarily localized over the amino group and the pyridine ring, which act as the electron-donating moieties. Conversely, the LUMO is concentrated on the nitro group, the primary electron-accepting moiety. researchgate.net This spatial separation of the frontier orbitals confirms that electronic transitions, such as the HOMO→LUMO transition, result in a transfer of electron density from the amino/pyridine part of the molecule to the nitro group. This inherent ICT is responsible for the molecule's significant nonlinear optical (NLO) properties. researchgate.netredalyc.org The calculated energy gap for AMNP is found to be 3.73 eV. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for AMNP This table displays the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for AMNP, calculated at the B3LYP/6-311G(d,p) level. Data sourced from Y. Sheeba et al. researchgate.net

| Parameter | Energy (eV) |

| E(HOMO) | -6.45 |

| E(LUMO) | -2.72 |

| Energy Gap (ΔE) | 3.73 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The stabilization energy (E(2)) associated with these interactions indicates their strength. nih.gov

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for AMNP This table highlights the most significant intramolecular interactions in AMNP as calculated by NBO analysis, showing the donor and acceptor orbitals and their stabilization energy E(2). Data adapted from Y. Sheeba et al. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N8 | π* (C2-C3) | 52.81 |

| LP (2) O11 | π* (C5-C6) | 29.89 |

| LP (2) O18 | π* (N7-C4) | 26.66 |

| LP (2) O19 | π* (N7-C4) | 71.42 |

LP denotes a lone pair orbital.

Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimation of the partial atomic charges. researchgate.net While the absolute values of Mulliken charges can be basis-set dependent, they are highly effective for analyzing the relative charge distribution and identifying trends in electrostatic interactions within a molecule.

The Mulliken charge analysis for AMNP confirms the charge transfer characteristics suggested by other computational methods. researchgate.netredalyc.org The results show a significant redistribution of charge due to the electron-donating amino and methoxy groups and the electron-withdrawing nitro group. The atoms of the nitro group, particularly the nitrogen (N7) and one of the oxygen atoms (O19), are found to be the most electronegative centers in the molecule. researchgate.netredalyc.org Conversely, the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative groups carry positive charges. This calculated charge distribution highlights the polar nature of the molecule and confirms the presence of intramolecular charge transfer from the electron-rich amino group to the electron-deficient nitro group through the pyridine ring. researchgate.net

Table 4: Mulliken Atomic Charges for Selected Atoms of AMNP This table presents the calculated Mulliken atomic charges for the atoms in the this compound molecule, computed at the B3LYP/6-311G(d,p) level. Data sourced from Y. Sheeba et al. researchgate.net

| Atom | Charge (e) | Atom | Charge (e) |

| C2 | 0.4077 | C12 | -0.1691 |

| C3 | -0.3235 | H13 | 0.1772 |

| C4 | 0.2312 | H14 | 0.1772 |

| C5 | -0.4054 | H15 | 0.1772 |

| C6 | 0.4852 | N16 | -0.0163 |

| N7 | 0.4431 | H17 | 0.2801 |

| N8 | -0.6698 | O18 | -0.3621 |

| C9 | -0.0521 | O19 | -0.4284 |

| H10 | 0.1742 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto a constant electron density surface, using a color spectrum to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas represent regions of near-zero or intermediate potential. researchgate.netresearchgate.net

For AMNP, the MEP map clearly illustrates the molecule's electronic landscape. researchgate.netredalyc.org The most negative potential (deep red) is localized over the oxygen atoms of the nitro group, identifying this as the primary site for electrophilic interactions. researchgate.net A region of negative potential is also observed around the nitrogen atom of the pyridine ring. The regions of most positive potential (blue) are found around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic interactions. researchgate.net The MEP analysis, therefore, visually confirms the charge distribution patterns derived from Mulliken and NBO analyses and provides a powerful tool for predicting the molecule's reactive sites and intermolecular interaction patterns. researchgate.netresearchgate.netnajah.edu

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By correlating experimentally obtained NMR chemical shifts with values predicted through computational methods, a deeper understanding of the electronic environment of atomic nuclei within a molecule can be achieved. This section explores the experimental and theoretical NMR data for this compound, providing a comparative analysis.

Experimental ¹H NMR Data

The proton NMR spectrum of this compound has been reported in different deuterated solvents, which can influence the chemical shifts of labile protons, such as those of the amino group.

In deuterated chloroform (B151607) (CDCl₃), the following ¹H NMR signals have been recorded: a singlet for the methoxy group (-OCH₃) protons appears at 3.89 ppm. The two aromatic protons on the pyridine ring appear as doublets at 6.14-6.16 ppm and 8.24-8.27 ppm. A broad singlet corresponding to the amino (-NH₂) protons is observed at 8.16 ppm. nih.gov

A patent describing the synthesis of the compound provides ¹H NMR data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). d-nb.info In this solvent, the two aromatic protons are observed as doublets at chemical shifts of 6.75-6.77 ppm and 8.38-8.40 ppm. d-nb.info The difference in the chemical shifts compared to those recorded in CDCl₃ highlights the effect of the solvent on the electronic environment of the molecule.

The available experimental ¹H NMR data is summarized in the table below.

Interactive Table: Experimental ¹H NMR Chemical Shifts (ppm) of this compound

| Proton | Chemical Shift (CDCl₃) nih.gov | Chemical Shift (DMSO-d₆) d-nb.info |

| -OCH₃ | 3.89 (s) | Not Reported |

| Pyridine H | 6.14-6.16 (d) | 6.75-6.77 (d) |

| Pyridine H | 8.24-8.27 (d) | 8.38-8.40 (d) |

| -NH₂ | 8.16 (s) | Not Reported |

(s = singlet, d = doublet)

Computational NMR Predictions and Correlation

Furthermore, experimental ¹³C NMR data for this compound has not been found in the reviewed scientific literature and chemical databases. This information would be essential for a complete spectroscopic characterization and for a thorough comparison with theoretical predictions.

Chemical Reactivity and Transformation of 2 Amino 6 Methoxy 3 Nitropyridine

Reduction Reactions of the Nitro Group

The reduction of the nitro group at the C-3 position is a primary and well-documented transformation of 2-Amino-6-methoxy-3-nitropyridine. This reaction is a crucial step in the synthesis of various downstream products, most notably 2,3-Diamino-6-methoxypyridine (B1587572), a key building block in medicinal chemistry and for dye production. google.com

Metallic reduction is an effective method for converting this compound into its corresponding diamino derivative. google.com This process typically involves the use of a metal reducing agent in an acidic medium. The reaction proceeds by first forming the dihydrochloride (B599025) salt of the product, which is then neutralized to yield the free base. google.com

One established method employs stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent. google.com The reaction is generally carried out in a polar proton-donating solvent at temperatures ranging from 25–80 °C. google.com Other metallic reducing systems, such as iron powder in the presence of an acid like hydrochloric acid, are also commonly used for the reduction of aromatic nitro groups to amines and can be applied in this context. orgsyn.org

| Reducing Agent | Solvent/Medium | Temperature | Product | Reference |

|---|---|---|---|---|

| Stannous chloride dihydrate (SnCl₂·2H₂O) | Aqueous acidic medium | 25–80 °C | 2,3-Diamino-6-methoxypyridine dihydrochloride | google.com |

| Reduced Iron | Ethanol (B145695)/Water/HCl | Steam Bath | 2,3-Diamino-5-bromopyridine (by analogy) | orgsyn.org |

Catalytic hydrogenation represents an alternative route for the reduction of the nitro group. This method often utilizes transition metal catalysts, such as palladium on carbon (Pd/C). google.com However, for the reduction of this compound, catalytic methods have been found to be less suitable for commercial-scale production. google.com

Several challenges are associated with this approach. A significant issue is catalyst poisoning , where the sulfur-containing impurities or the amine functionalities present in the substrate can deactivate the catalyst. Another problem is catalyst leaching , where the metal from the solid support contaminates the product. google.com Furthermore, the free base of 2,3-Diamino-6-methoxypyridine obtained through this route is often highly colored, which may require additional purification steps. google.com These drawbacks make metallic reduction a more robust and preferred method in many industrial applications. google.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the powerful electron-withdrawing effect of the 3-nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

While the nitro group is not a conventional leaving group in SNAr reactions, its strong activation of the aromatic ring can facilitate its own displacement under certain conditions, particularly with potent nucleophiles. The presence of the electron-donating amino and methoxy (B1213986) groups can influence the electron density of the ring and the feasibility of such a substitution. In some heterocyclic systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, migration of the nitro group has been observed alongside substitution, indicating the complex reactivity patterns of nitropyridines. clockss.orgresearchgate.net Further functionalization of this compound could potentially proceed via displacement of the nitro group, allowing for the introduction of a range of other substituents. cymitquimica.com

The reactivity of nitropyridine derivatives with nucleophiles like amines is a well-established synthetic strategy. For instance, the synthesis of related 2-amino-3-nitropyridine (B1266227) compounds can be achieved by reacting a 2-halo-3-nitropyridine with an amine. google.com In the case of this compound, the positions ortho and para to the nitro group (C2 and C4/C6) are highly activated towards nucleophilic attack. While the C2 and C6 positions are already substituted, this inherent reactivity underscores the potential for reactions with strong nucleophiles. Studies on analogous compounds like 2-methoxy-3-nitrothiophen show that reactions with cyclic secondary amines (e.g., pyrrolidine, piperidine) are often catalyzed by the amine nucleophile itself, proceeding through a base-catalyzed mechanism. rsc.org This suggests that this compound could react with various amines and other nucleophiles, potentially leading to more complex heterocyclic structures.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. This deactivation is significantly intensified by the presence of the powerful electron-withdrawing nitro group. scispace.comrsc.org

The existing substituents exert strong and competing directing effects:

2-Amino group: Activating and ortho-, para-directing.

6-Methoxy group: Activating and ortho-, para-directing.

3-Nitro group: Deactivating and meta-directing.

The available positions for substitution are C4 and C5.

Position C4: This position is para to the activating amino group and ortho to the activating methoxy group. However, it is also ortho to the deactivating nitro group.

Position C5: This position is meta to the activating amino group and meta to the nitro group.

The combined influence of a deactivating nitro group and the electron-poor pyridine nucleus generally disfavors electrophilic attack. Attempts to perform EAS reactions, such as nitration on similar 2-aminopyridine (B139424) systems, often result in low yields and mixtures of isomers, highlighting the difficulty in controlling the regioselectivity. google.com Therefore, direct electrophilic aromatic substitution on this compound is expected to be difficult and would likely require harsh reaction conditions, with a complex product distribution anticipated.

Nitration Mechanisms and Regioselectivity on Pyridine Systems

The introduction of an additional nitro group onto the this compound ring is a challenging synthetic transformation due to the presence of the deactivating nitro group already on the ring. However, understanding the directing effects of the existing substituents is crucial for predicting the outcome of such a reaction. The amino group at position 2 and the methoxy group at position 6 are both activating and ortho-, para-directing. Conversely, the nitro group at position 3 is a deactivating and meta-directing group.

The regioselectivity of a potential further nitration would be determined by the combined influence of these groups on the available positions (C4 and C5). The C4 position is ortho to the methoxy group and meta to the amino and nitro groups. The C5 position is para to the amino group and meta to the methoxy and nitro groups.

A qualitative analysis of the directing effects is presented in the table below:

| Position for Electrophilic Attack | Directing Effect of 2-Amino Group | Directing Effect of 6-Methoxy Group | Directing Effect of 3-Nitro Group | Overall Likelihood of Substitution |

| C4 | Meta (deactivating) | Ortho (activating) | Meta (deactivating) | Possible |

| C5 | Para (activating) | Meta (deactivating) | Meta (deactivating) | Most Likely |

Derivatization Strategies

The functionalization of this compound can be achieved through various reactions targeting the amino group or the pyridine ring itself. While specific examples of methylation of this compound are not prevalent in the literature, the amino group is a prime site for derivatization.

One common functionalization is the acylation of the amino group. This reaction typically involves treating this compound with an acylating agent, such as an acid chloride or anhydride, to form the corresponding amide. This transformation can be useful for protecting the amino group or for introducing further functionalities.

Another key transformation is the reduction of the nitro group. The reduction of this compound using reducing agents like stannous chloride in hydrochloric acid yields 2,3-diamino-6-methoxypyridine. researchgate.net This diamino derivative is a valuable intermediate in the synthesis of various heterocyclic compounds and dyes. researchgate.net

| Reaction Type | Reagent | Product |

| Reduction of Nitro Group | Stannous chloride dihydrate, Hydrochloric acid | 2,3-Diamino-6-methoxypyridine |

| Acylation of Amino Group | Acid chloride or anhydride | N-(6-methoxy-3-nitropyridin-2-yl)amide |

The synthesis of pyridinone skeletons and other fused heterocyclic systems from 2-amino-3-nitropyridines often involves the reaction of the 2-amino group with a suitable binucleophile. While direct cyclization of this compound to a pyridinone is not widely reported, analogous reactions with related 2-aminopyridine derivatives provide insight into potential synthetic strategies.

For instance, 2-aminopyridines are known to react with α,β-unsaturated carbonyl compounds or diketones to form fused pyridinone or related heterocyclic systems. The reaction of a 2-amino-3-nitropyridine derivative with a 1,3-dicarbonyl compound, for example, could potentially lead to the formation of a pyridopyrimidine ring system through a condensation and cyclization sequence.

Furthermore, the reduction of the nitro group to an amino group in this compound opens up possibilities for intramolecular cyclization reactions if a suitable functional group is present on a substituent. The resulting 2,3-diamino-6-methoxypyridine can react with various reagents to form fused imidazole (B134444) or pyrazine (B50134) rings. For example, reaction with α-dicarbonyl compounds would lead to the formation of pyrazino[2,3-b]pyridine derivatives.

| Starting Material | Reagent | Potential Fused Ring System |

| This compound | 1,3-Dicarbonyl compound | Pyridopyrimidine |

| 2,3-Diamino-6-methoxypyridine | α-Dicarbonyl compound | Pyrazino[2,3-b]pyridine |

Advanced Applications and Research Directions of 2 Amino 6 Methoxy 3 Nitropyridine Scaffolds

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 2-amino-6-methoxy-3-nitropyridine serves as a critical starting material and building block for a wide array of biologically active compounds. Its functional groups allow for diverse chemical modifications, enabling the synthesis of complex molecules with tailored pharmacological profiles.

Role as a Pharmaceutical Intermediate and Building Block for Bioactive Molecules

This compound is a well-established intermediate in the synthesis of more complex pharmaceutical agents. capes.gov.br Its primary utility lies in its capacity to undergo further chemical transformations to build diverse heterocyclic systems. A pivotal application is its role as a precursor in the synthesis of 2,3-diamino-6-methoxypyridine (B1587572). This transformation is typically achieved through the reduction of the nitro group to an amine, a reaction often carried out using agents like stannous chloride in an acidic medium. chemicalbook.com The resulting diamino-pyridine is a valuable component in the development of various therapeutic agents.

Furthermore, the aminonitropyridine scaffold is integral to the synthesis of certain antiviral drugs. For instance, it is a key intermediate in synthetic pathways leading to Telbivudine, a nucleoside analog used in the treatment of chronic hepatitis B. arxiv.org The versatility of nitropyridines, in general, makes them convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems that exhibit significant biological activities, including antitumor and antiviral properties. rsc.org

Design and Synthesis of Derivatives for Specific Pharmacological Targets

The strategic modification of the this compound scaffold allows for the rational design and synthesis of derivatives aimed at specific biological targets. The amino, methoxy (B1213986), and nitro groups provide handles for a variety of chemical reactions, including nucleophilic substitution, reduction, and coupling reactions, enabling the creation of libraries of compounds for screening against diseases.

A notable example is the use of related nitropyridine structures in the development of kinase inhibitors. For instance, derivatives of 2-chloro-3-nitropyridine (B167233) have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase 3 (GSK3). rsc.orgnih.gov These syntheses often involve sequential nucleophilic substitution of the chloro group followed by reduction of the nitro group and subsequent acylation or coupling to build the final inhibitor molecule. rsc.org This demonstrates a clear strategy where the nitropyridine core acts as a foundational element for constructing molecules with high affinity and selectivity for specific enzyme targets.

The following table outlines the synthesis of targeted derivatives from related nitropyridine precursors, illustrating the synthetic utility of this class of compounds.

| Starting Material | Target | Key Synthetic Steps | Resulting Compound Class | Ref |

| 2-Chloro-5-methyl-3-nitropyridine | Janus kinase 2 (JAK2) | Oxidation, Nucleophilic substitution, Amide coupling | JAK2 Inhibitors | rsc.org |

| 2,6-Dichloro-3-nitropyridine (B41883) | Glycogen synthase kinase 3 (GSK3) | Suzuki coupling, Amination, Nitro reduction, Acylation, Intramolecular Mitsunobu reaction | GSK3 Inhibitors | rsc.org |

| 6-Chloro-3-nitropyridin-2-amine | Kv7 Potassium Channels | Nucleophilic substitution (x2), Nitro reduction, Carbamate formation | Kv7 Channel Modulators | sigmaaldrich.com |

Exploration of Potential Biological Activities (e.g., anti-neoplastic, anti-inflammatory, hypolipidemic effects)

Derivatives synthesized from the this compound scaffold and related structures are being investigated for a broad spectrum of potential therapeutic effects. The inherent biological activity of the nitropyridine core makes it an attractive starting point for drug discovery programs.

Research has indicated that compounds derived from this scaffold possess potential anti-inflammatory and antimicrobial properties. capes.gov.br The broader class of nitropyridine-derived molecules has been associated with diverse activities, including antitumor and antiviral effects. rsc.orgnih.gov For example, a related purine (B94841) derivative, 2-amino-6-methoxypurine (B23567) arabinoside, has been developed as a water-soluble prodrug that is effective against T-cell malignancies. ibm.com This highlights the potential of the 6-methoxypyridine moiety, in combination with other functional groups, to yield potent anti-neoplastic agents. ibm.com The ability to generate a variety of derivatives facilitates the exploration of structure-activity relationships (SAR) to optimize compounds for specific biological outcomes.

Application in Neurological Injury and Disease Research (e.g., potassium channel blockers)

The this compound scaffold is of significant interest in the field of neuroscience, particularly for developing treatments for neurological disorders. capes.gov.br One of the most promising applications is in the synthesis of potassium (K+) channel blockers. researchgate.net Potassium channels are crucial for regulating neuronal excitability, and their modulation can have profound effects on neuronal function. Blockers of these channels can prolong the action potential duration, making them useful for various conditions.

Aminopyridines are a known class of potassium channel blockers. Research has shown that related structures, such as 6-chloro-3-nitropyridin-2-amine, can be elaborated into potent modulators of Kv7 (KCNQ) voltage-gated potassium channels. sigmaaldrich.com These channels are involved in setting the resting membrane potential and controlling neuronal firing rates. Their dysfunction has been linked to conditions like epilepsy and neuropathic pain. The synthesis of Kv7 modulators from a nitropyridine precursor involves a multi-step process, including the reduction of the nitro group to form a diamine, which is then further functionalized. sigmaaldrich.com This provides a direct link between the aminonitropyridine chemical space and the development of drugs targeting neurological diseases via potassium channel modulation.

The table below summarizes key potassium channel blockers and modulators, their targets, and therapeutic relevance, underscoring the importance of scaffolds that can access this drug class.

| Compound Class | Specific Target | Therapeutic Relevance | Ref |

| Aminopyridines | Voltage-gated K+ channels | Neurological disorders, Multiple Sclerosis, Lambert-Eaton myasthenic syndrome | researchgate.net |

| Class III Antiarrhythmics | Repolarizing K+ channels | Cardiac Arrhythmias | |

| Kv7 Modulators (e.g., Retigabine analogs) | Kv7.2-Kv7.5 channels | Epilepsy, Neuropathic Pain | sigmaaldrich.com |

Materials Science and Engineering

Beyond its biomedical applications, the this compound scaffold is being explored for its potential in materials science. The electronic characteristics that make it useful in drug design—specifically the combination of donor and acceptor groups—are also desirable for creating materials with unique optical properties.

Development of New Optical Materials based on Non-Linear Optical Properties

The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to intense electromagnetic fields, enabling applications such as frequency conversion and optical switching. Organic molecules with a high degree of π-conjugation and significant intramolecular charge transfer, facilitated by strong electron-donating and electron-withdrawing groups, are prime candidates for NLO materials.

Nitropyridine derivatives are a well-established class of organic compounds studied for their NLO properties. The structure of this compound, featuring the donor amino/methoxy groups and the acceptor nitro group on the pyridine (B92270) ring, provides the necessary electronic asymmetry for a strong second-order NLO response. While direct studies on this compound itself are not extensively documented in this context, numerous analogues have shown significant NLO activity. For example, 2-adamantylamino-5-nitropyridine (AANP) is a related aminonitropyridine derivative that exhibits a very large second-order NLO coefficient. capes.gov.br The investigation into derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine further demonstrates that small structural modifications to the aminonitropyridine core can be used to fine-tune the crystal packing and optimize the solid-state NLO properties. rsc.org The synthesis of various nicotinonitrile and other pyridine derivatives is actively pursued to create new classes of NLO materials, indicating a broad research interest in this area. Therefore, the this compound scaffold represents a promising platform for designing and synthesizing novel organic crystals with potential applications in advanced optical technologies.

Exploration in Explosives and Energetic Materials (as a nitroaromatic compound)

Nitroaromatic compounds are a well-established class of energetic materials due to the presence of the nitro group, which can release a significant amount of energy upon decomposition. While direct research on this compound as an explosive is not extensively documented in publicly available literature, its structural features as a nitroaromatic compound suggest potential for exploration in this field. The presence of the nitro group, combined with the pyridine ring, could contribute to a high-energy-density material. The amino and methoxy groups can influence properties such as thermal stability, sensitivity, and oxygen balance, which are critical parameters for energetic materials. Further research would be required to determine its performance characteristics, such as detonation velocity and pressure, and to evaluate its suitability compared to existing energetic compounds.

Catalysis and Synthetic Methods

The reactivity of this compound and its derivatives makes them relevant in the field of catalysis and as intermediates in complex synthetic pathways.

While direct use of this compound as a nucleophilic catalyst is not prominently described, its derivatives, particularly chiral pyridines, are analogous to structures used in asymmetric nucleophilic catalysis. princeton.edu The fundamental principle of nucleophilic catalysis involves the catalyst, typically a Lewis base, attacking an electrophilic center to form a reactive intermediate, which then reacts with another substrate to yield the final product enantioselectively. princeton.edu Chiral amine-based catalysts have been successfully employed in a variety of asymmetric transformations. nih.gov The development of chiral analogues of this compound could potentially lead to novel catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and other fine chemicals where specific stereoisomers are required. princeton.edursc.org The field has seen significant progress with the use of chiral catalysts to control the stereochemical outcome of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Applications in Industrial Chemistry

The versatility of the this compound scaffold has led to its use as a key intermediate in several industrial applications, particularly in the synthesis of dyes and agrochemicals. chemimpex.com

This compound serves as a crucial intermediate in the synthesis of hair dye components. Specifically, it is a precursor to 2,3-diamino-6-methoxypyridine, which is recognized as a potent oxidative dye coupler. google.com Oxidative hair dyes, the most common type of permanent hair color, work through a chemical reaction between a precursor (developer) and a coupler. europa.eudmu.dk These small molecules penetrate the hair shaft and, in the presence of an oxidizing agent like hydrogen peroxide, react to form larger, colored molecules that are trapped within the hair fiber, resulting in a long-lasting color. dmu.dknih.gov The resulting color depends on the specific combination of precursors and couplers used. europa.eu The synthesis of 2,3-diamino-6-methoxypyridine involves the reduction of the nitro group of this compound. google.com

Table 1: Role of this compound in Hair Dye Synthesis

| Starting Material | Intermediate | Final Product (Coupler) | Application |

| This compound | Reduction of nitro group | 2,3-Diamino-6-methoxypyridine | Oxidative Hair Dyes |

This interactive table summarizes the synthetic pathway from the starting material to the final hair dye coupler.

Beyond hair dyes, the chemical structure of this compound makes it a valuable intermediate for the broader dye and pigment industry. chemimpex.com Its aromatic nature and the presence of chromophoric (nitro) and auxochromic (amino, methoxy) groups are features commonly found in dye molecules. These groups can be chemically modified to create a wide spectrum of colors and to impart specific properties such as lightfastness and solubility. The versatility of pyridine-based compounds allows for the creation of a diverse range of colorants for various applications.

This compound and its parent compound, 2-amino-6-methoxypyridine, are utilized as building blocks in the synthesis of agrochemicals. chemimpex.compipzine-chem.com The development of new pesticides often involves creating molecules with specific biological activities. pipzine-chem.com The pyridine ring is a common feature in many biologically active compounds, and the substituents on the ring can be modified to fine-tune the efficacy and selectivity of the resulting pesticide. By serving as a starting material, this compound allows for the construction of more complex molecules designed to act as herbicides, pesticides, or insecticides. chemimpex.com

Raw Materials for Electronics Chemicals

The utility of this compound as a raw material for electronics chemicals is primarily indirect, stemming from its conversion to 2,3-diamino-6-methoxypyridine. This diamino compound serves as a crucial starting point for the synthesis of imidazo[4,5-b]pyridine derivatives. These fused heterocyclic systems are structurally analogous to purines and have demonstrated significant potential in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. mdpi.com

The transformation of this compound to these electronically active materials follows a general synthetic pathway:

Reduction: The nitro group of this compound is reduced to an amino group, yielding 2,3-diamino-6-methoxypyridine.

Cyclization: The resulting 2,3-diaminopyridine (B105623) derivative is then reacted with various reagents, such as carboxylic acids or aldehydes, to form the fused imidazo[4,5-b]pyridine ring system.

The electronic properties of the final imidazo[4,5-b]pyridine derivatives can be finely tuned by modifying the substituents on the pyridine and imidazole (B134444) rings. The methoxy group, originating from the initial this compound, plays a role in modulating the electronic and solubility characteristics of these materials.

Research Findings on Imidazo[4,5-b]pyridine Derivatives in Electronics

Recent research has highlighted the promise of imidazo[4,5-b]pyridine derivatives in various electronic applications. Theoretical and experimental studies have explored their use as:

Emitters in OLEDs: The inherent fluorescence of certain imidazo[4,5-b]pyridine derivatives makes them suitable candidates for the emissive layer in OLEDs. For instance, an imidazo[1,5-a]pyridine-anthracene based fluorophore has been synthesized and shown to exhibit greenish-yellow electroluminescence with good device performance. tandfonline.com The introduction of different substituents allows for the tuning of the emission color and efficiency.

Hole Transport Materials (HTMs): The electron-rich nature of the imidazo[4,5-b]pyridine core, combined with appropriate functionalization, can facilitate the transport of positive charge carriers (holes). Pyridine-based derivatives have been investigated as components in hole transport materials for applications in perovskite solar cells. mdpi.com

Conductive Polymers: While less explored, the electropolymerization of diaminopyridine derivatives suggests the potential for creating conductive polymers. Poly(2,6-diaminopyridine), for example, has been synthesized and its electrochemical properties studied, indicating its potential as a precursor for electrocatalysts. tandfonline.comuctm.edu

The following table summarizes some key theoretical and experimental data for imidazo[4,5-b]pyridine and related derivatives, illustrating their potential in electronic applications.

| Compound/Derivative Class | Property | Value/Observation | Application |

| Imidazo[1,5-a]pyridine-anthracene fluorophore | HOMO/LUMO Energy Levels | -4.94 eV / -1.84 eV | OLED Emitter |

| Band Gap (Eg) | 3.0 eV | OLED Emitter | |

| Luminous Efficiency | 4.4 cd A⁻¹ | OLED Emitter | |

| External Quantum Efficiency (EQE) | 3.2% | OLED Emitter | |

| Azu-Py-OMeTPA (Azulene-Pyridine Derivative) | Hole Mobility | Higher than standard Spiro-OMeTAD | Hole Transport Material |

| Power Conversion Efficiency (PCE) in PSC | 18.10% | Hole Transport Material | |

| Theoretical Imidazo[4,5-b]pyridine Derivatives | HOMO-LUMO Gap | Can be tuned by substituents | Optoelectronics |

| Reactivity | Influenced by electron-donating/withdrawing groups | Optoelectronics |

This table presents a compilation of data from various research on related compounds to illustrate the potential of materials derived from this compound. The data for the imidazo[1,5-a]pyridine-anthracene fluorophore is from a specific study. tandfonline.com

While direct research on the electronic applications of materials synthesized from this compound is still emerging, the foundational knowledge from related pyridine and imidazopyridine systems strongly suggests a promising future for this compound as a key building block in the development of novel organic electronic materials. Further research is needed to synthesize and characterize the electronic properties of materials directly derived from this specific precursor to fully unlock their potential.

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes for 2-Amino-6-methoxy-3-nitropyridine

The commercial viability and environmental impact of producing this compound are directly linked to the efficiency and sustainability of its synthetic routes. Current research aims to move beyond traditional methods that often involve harsh conditions, expensive reagents, or produce significant waste.

Current Synthetic Landscape: A prevalent method for synthesizing this compound involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482). google.com This reaction is typically carried out using sodium methoxide (B1231860) in methanol (B129727). One documented procedure reports that treating 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol at 25-30°C for 4-5 hours yields this compound with a high yield of 86.5% and a purity of 99.0% as determined by HPLC. chemicalbook.com

However, alternative routes, such as the nitration of 2-amino-6-methoxypyridine, present considerable challenges. google.com Such methods may employ reagents like potassium nitrate (B79036), which is costly and considered hazardous for large-scale commercial production. google.com Furthermore, the starting material, 2-amino-6-methoxypyridine, is itself expensive. google.com Direct nitration of aminopyridine precursors can also lead to the formation of multiple isomers, resulting in low yields of the desired 3-nitro product and creating difficult purification challenges. google.com

Future Research Directions: Future efforts will likely concentrate on the development of novel catalytic systems and green chemistry principles to overcome the limitations of existing methods. Key areas of investigation include:

Catalytic Approaches: Exploring modern catalytic reactions, such as copper-catalyzed amination, could provide more efficient pathways to aminopyridine derivatives. rsc.org These methods may offer milder reaction conditions, lower catalyst loading, and higher selectivity, reducing both cost and environmental footprint.

Process Optimization: A thorough re-evaluation of reaction parameters for existing routes, such as solvent choice, temperature, and catalyst, could lead to significant improvements in yield and purity. specau.com.au

Alternative Starting Materials: Research into more cost-effective and readily available starting materials is crucial for enhancing the economic feasibility of production. google.com This involves designing synthetic pathways that begin with simpler, less expensive precursors.

In-depth Mechanistic Studies of this compound Reactions

A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new synthetic applications. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitro group governs the molecule's reactivity.

Key Reactions and Mechanistic Questions: One of the most critical reactions of this compound is the reduction of the 3-nitro group to form 2,3-diamino-6-methoxypyridine (B1587572), a valuable precursor for pharmaceuticals. google.com This reduction can be achieved using various methods, including metal reducing agents like stannous chloride in an acidic medium or through catalytic hydrogenation. google.com However, challenges such as catalyst poisoning and the formation of colored impurities can occur with catalytic methods. google.com

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Investigate the precise step-by-step pathways of key reactions, such as the nitro group reduction and nucleophilic substitution reactions.

Identify Intermediates: Isolate and characterize transient intermediates to gain a more complete picture of the reaction progress.

Computational Modeling: Employ computational chemistry techniques, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2), to model the molecule's electronic structure. researchgate.netresearchgate.net Such studies, which have been performed on the related compound 2-amino-3-nitropyridine (B1266227), can calculate geometric parameters (bond lengths and angles), analyze vibrational spectra, and determine the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity and rationalize experimental observations. researchgate.netresearchgate.net

A detailed mechanistic understanding will enable chemists to select optimal reaction conditions, minimize side-product formation, and rationally design novel transformations of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

This compound serves as a valuable starting point for the synthesis of biologically active molecules. chemimpex.com Its inherent structure is a key building block for creating diverse derivatives, making it a compound of high interest for medicinal chemistry and drug discovery. chemimpex.comnih.gov

Foundation for SAR Studies: The development of new therapeutic agents often relies on systematic Structure-Activity Relationship (SAR) studies. This process involves synthesizing a library of chemical analogs of a parent compound and evaluating how structural modifications affect their biological activity against a specific target, such as a protein kinase or a bacterial enzyme. nih.govnih.gov For instance, derivatives of pyridopyrimidines, which can be synthesized from aminopyridine precursors, have been investigated as potent and selective inhibitors of the EGFR kinase, a key target in cancer therapy. nih.gov

Future Research Directions: Future SAR studies centered on the this compound core would involve the systematic modification of its functional groups to probe the molecular interactions that govern biological efficacy. The primary goals would be to enhance potency and selectivity while maintaining favorable pharmacokinetic properties. nih.gov Key modifications could include:

Substitution at the Amino Group: Acylation, alkylation, or arylation of the 2-amino group to explore its role in hydrogen bonding and steric interactions within a biological target's binding site.

Modification of the Methoxy Group: Replacement of the 6-methoxy group with other alkoxy, aryloxy, or alkyl groups (e.g., creating 2-Amino-6-methyl-3-nitropyridine) to investigate the impact of electronics and lipophilicity on activity. sigmaaldrich.com

Transformation of the Nitro Group: Reduction to an amino group, followed by further derivatization, or replacement with other functional groups to create entirely new classes of compounds. google.com

The table below illustrates a hypothetical SAR exploration plan for this scaffold.

| Scaffold Position | Parent Group | Potential Modifications | Rationale for Modification |

| Position 2 | -NH₂ (Amino) | -NH-C(O)R, -NH-R, -N(R)₂ | Probe hydrogen bond donor/acceptor capacity and steric tolerance. |

| Position 3 | -NO₂ (Nitro) | -NH₂, -CN, -SO₂NH₂ | Alter electronic properties and introduce new interaction points. |

| Position 6 | -OCH₃ (Methoxy) | -OC₂H₅, -O-Ph, -CH₃, -Cl | Modulate lipophilicity, solubility, and electronic influence on the ring. |

Systematic exploration of these and other modifications will be crucial for unlocking the full therapeutic potential of derivatives based on this compound. chemimpex.com

Exploration of Novel Applications in Emerging Technologies

Beyond its established role in pharmaceutical and agrochemical synthesis, the unique chemical properties of this compound make it a candidate for exploration in various emerging technologies. chemimpex.com Its combination of functional groups allows for its potential incorporation into advanced materials and specialized chemical systems.